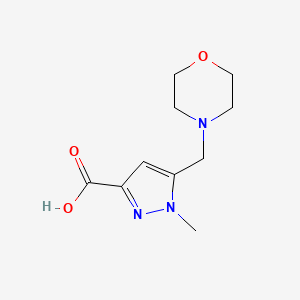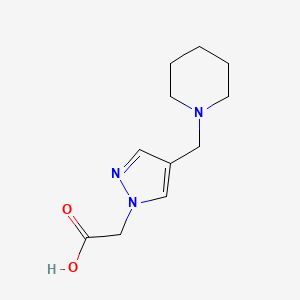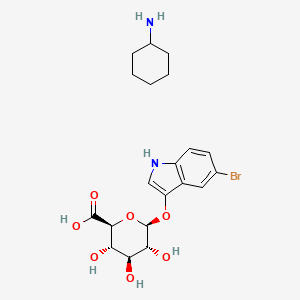
1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid
Vue d'ensemble
Description
1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPA is a pyrazole derivative that has been studied for its ability to inhibit enzymes involved in various biological processes, making it useful in biochemical and physiological studies.
Mécanisme D'action
1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid is believed to inhibit enzyme activity by binding to the active site of the enzyme or by interacting with other components of the enzyme's catalytic cycle. It has been shown to inhibit xanthine oxidase activity by binding to the enzyme's molybdenum cofactor, and to inhibit nitric oxide synthase activity by interacting with the enzyme's heme group.
Effets Biochimiques Et Physiologiques
1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including reducing the production of reactive oxygen species, reducing the production of nitric oxide, and reducing inflammation. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid has several advantages for use in lab experiments, including its ability to selectively inhibit enzyme activity and its potential neuroprotective effects. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several potential future directions for research on 1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid, including further studies on its mechanism of action, its potential applications in the treatment of neurodegenerative diseases, and its potential as a tool for studying enzyme activity in biological systems. Additionally, further research is needed to fully understand the potential toxicity of 1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid and its effects on human health.
Méthodes De Synthèse
1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-morpholinylmethylhydrazine with 1-methyl-3-oxo-1,2,4-triazole-5-carboxylic acid, or the reaction of 4-morpholinylmethylhydrazine with 1-methyl-3,5-dinitropyrazole followed by reduction with tin(II) chloride.
Applications De Recherche Scientifique
1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid has been studied for its potential applications in various areas of scientific research, including enzymology, pharmacology, and biochemistry. It has been shown to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species, and nitric oxide synthase, which is involved in the production of nitric oxide.
Propriétés
IUPAC Name |
1-methyl-5-(morpholin-4-ylmethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-12-8(6-9(11-12)10(14)15)7-13-2-4-16-5-3-13/h6H,2-5,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLLACIEQFPTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801178220 | |
| Record name | 1-Methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid | |
CAS RN |
1198439-06-3 | |
| Record name | 1-Methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198439-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Bromoimidazo[1,2-a]pyridin-5-amine](/img/structure/B597935.png)




![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)




